molecular formula C20H17N3O2S B2908009 N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide CAS No. 954619-34-2

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide

Cat. No.: B2908009
CAS No.: 954619-34-2
M. Wt: 363.44
InChI Key: BEQWXHJIBRCYOF-UHFFFAOYSA-N
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Description

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is a complex organic compound that features a tetrahydroisoquinoline core, a thiazole ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiazol-2-yl)benzamide is unique due to its combination of a tetrahydroisoquinoline core, a thiazole ring, and a benzamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c24-18(15-7-2-1-3-8-15)22-20-21-17(13-26-20)19(25)23-11-10-14-6-4-5-9-16(14)12-23/h1-9,13H,10-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWXHJIBRCYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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